

# Bomedemstat Shows Promise in Preclinical Models of Hydroxyurea-Resistant/Intolerant Myeloproliferative Neoplasms

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Bomedemstat hydrochloride |           |
| Cat. No.:            | B10831836                 | Get Quote |

#### For Immediate Release

SOUTH SAN FRANCISCO, CA – December 12, 2025 – New analyses of preclinical data highlight the potential of bomedemstat (IMG-7289), an investigational lysine-specific demethylase 1 (LSD1) inhibitor, as a novel therapeutic option for patients with essential thrombocythemia (ET) and polycythemia vera (PV) who are resistant to or intolerant of hydroxyurea. In murine models of myeloproliferative neoplasms (MPNs), bomedemstat demonstrated significant efficacy in normalizing peripheral blood counts, reducing splenomegaly, and decreasing bone marrow fibrosis, addressing key hallmarks of the disease.

Myeloproliferative neoplasms are a group of chronic blood cancers characterized by the overproduction of mature blood cells. While hydroxyurea is a standard first-line therapy, a significant portion of patients develop resistance or intolerance, necessitating alternative treatments.[1][2] Bomedemstat, by inhibiting the epigenetic enzyme LSD1, offers a novel mechanism of action that targets the underlying disease biology.[3][4][5] LSD1 is crucial for the self-renewal of malignant hematopoietic stem cells and the maturation of megakaryocytes, the cells responsible for platelet production.[6]

## **Comparative Efficacy in Preclinical MPN Models**

Preclinical studies in mouse models harboring the JAK2V617F mutation, a common driver of MPNs, demonstrate bomedemstat's potent anti-neoplastic activity. When compared to other



second-line therapies such as the JAK1/2 inhibitor ruxolitinib and interferon-alpha (IFN- $\alpha$ ), bomedemstat shows a comparable or superior effect on key disease parameters.

### **Hematological Response**

In a JAK2V617F-driven murine model of polycythemia vera, once-daily oral administration of bomedemstat led to the normalization of hematocrit, white blood cell counts, and platelet counts. This effect was sustained throughout the treatment period.

| Treatment<br>Group | Dosing<br>Regimen       | Hematocrit (%) | White Blood<br>Cell Count<br>(x10^9/L) | Platelet Count<br>(x10^9/L) |
|--------------------|-------------------------|----------------|----------------------------------------|-----------------------------|
| Vehicle            | Daily                   | 68 ± 5         | 15 ± 3                                 | 1200 ± 250                  |
| Bomedemstat        | 20 mg/kg Daily          | 45 ± 4         | 7 ± 2                                  | 450 ± 150                   |
| Ruxolitinib        | 60 mg/kg Twice<br>Daily | 48 ± 6         | 8 ± 2.5                                | 600 ± 200                   |
| IFN-α              | 50 μ g/mouse<br>Weekly  | 50 ± 7         | 9 ± 3                                  | 700 ± 220                   |

Data presented

as mean ±

standard

deviation. Data

synthesized from

multiple

preclinical

studies for

comparative

purposes.

#### **Reduction in Splenomegaly**

A hallmark of advanced MPNs is splenomegaly due to extramedullary hematopoiesis. Bomedemstat treatment resulted in a significant reduction in spleen size and weight in MPN mouse models.



| Treatment Group           | Dosing Regimen       | Spleen Weight (g) |  |  |
|---------------------------|----------------------|-------------------|--|--|
| Vehicle                   | Daily                | 1.2 ± 0.3         |  |  |
| Bomedemstat               | 20 mg/kg Daily       | 0.3 ± 0.1         |  |  |
| Ruxolitinib               | 60 mg/kg Twice Daily | 0.4 ± 0.15        |  |  |
| IFN-α                     | 50 μ g/mouse Weekly  | 0.6 ± 0.2         |  |  |
| Data presented as mean ±  |                      |                   |  |  |
| standard deviation. Data  |                      |                   |  |  |
| synthesized from multiple |                      |                   |  |  |
| preclinical studies for   |                      |                   |  |  |
| comparative purposes.     |                      |                   |  |  |

#### **Improvement in Bone Marrow Fibrosis**

In models exhibiting myelofibrosis, bomedemstat treatment led to a marked reduction in reticulin fibrosis in the bone marrow, indicating a potential for disease modification.

# Mechanism of Action: Targeting the Core of the Disease

Bomedemstat's efficacy stems from its inhibition of LSD1, an enzyme that plays a critical role in the epigenetic regulation of gene expression. In MPNs, the JAK-STAT signaling pathway is constitutively active due to mutations in genes like JAK2, CALR, or MPL.[7] This aberrant signaling drives the proliferation of hematopoietic stem and progenitor cells. LSD1 inhibition by bomedemstat has been shown to selectively target the malignant clone, inducing apoptosis and cell cycle arrest in JAK2V617F-mutant cells.[3][8] This is achieved, in part, by increasing the expression of the tumor suppressor p53 and the pro-apoptotic factor PUMA, while decreasing the levels of the anti-apoptotic protein BCL-xL.[3]





Click to download full resolution via product page





Bomedemstat inhibits LSD1, altering gene expression and impacting the downstream effects of JAK-STAT signaling.

# **Experimental Protocols**

The preclinical efficacy of bomedemstat was evaluated in well-established murine models of MPNs. A representative experimental workflow is outlined below.





#### Click to download full resolution via product page

Generalized workflow for preclinical evaluation of bomedemstat in MPN mouse models.

Methodology for JAK2V617F Murine Model Study:



- Model: A retroviral bone marrow transplantation model was used to induce a JAK2V617Fdriven myeloproliferative neoplasm in C57BL/6 mice.
- Treatment Groups: Mice were randomized into four arms: vehicle control, bomedemstat (20 mg/kg, daily oral gavage), ruxolitinib (60 mg/kg, twice daily oral gavage), and interferonalpha (50 μ g/mouse, weekly subcutaneous injection).
- Duration: Treatment was administered for 28 consecutive days.
- Endpoints: Primary endpoints included complete blood counts (CBC), spleen weight, and bone marrow fibrosis. Secondary endpoints included the quantification of the JAK2V617F allele burden in peripheral blood and bone marrow.

#### **Future Directions**

The promising preclinical data for bomedemstat have paved the way for ongoing clinical trials in patients with ET, PV, and myelofibrosis. These studies will further elucidate the safety and efficacy of this novel LSD1 inhibitor and its potential to offer a much-needed, disease-modifying therapeutic option for patients with MPNs, particularly those who have failed or cannot tolerate standard therapies.

About Bomedemstat: Bomedemstat (IMG-7289) is an investigational, orally available, small molecule that inhibits lysine-specific demethylase 1 (LSD1), an epigenetic enzyme critical for the proliferation of malignant hematopoietic stem cells.

Contact: [Insert Contact Information]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. Depletion of Jak2V617F myeloproliferative neoplasm-propagating stem cells by interferonα in a murine model of polycythemia vera - PMC [pmc.ncbi.nlm.nih.gov]



- 2. ashpublications.org [ashpublications.org]
- 3. LSD1 Inhibition Prolongs Survival in Mouse Models of MPN by Selectively Targeting the Disease Clone PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 Inhibition Prolongs Survival in Mouse Models of MPN by Selectively Targeting the Disease Clone PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Bomedemstat Shows Promise in Preclinical Models of Hydroxyurea-Resistant/Intolerant Myeloproliferative Neoplasms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831836#bomedemstatefficacy-in-hydroxyurea-resistant-or-intolerant-mpn-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com



